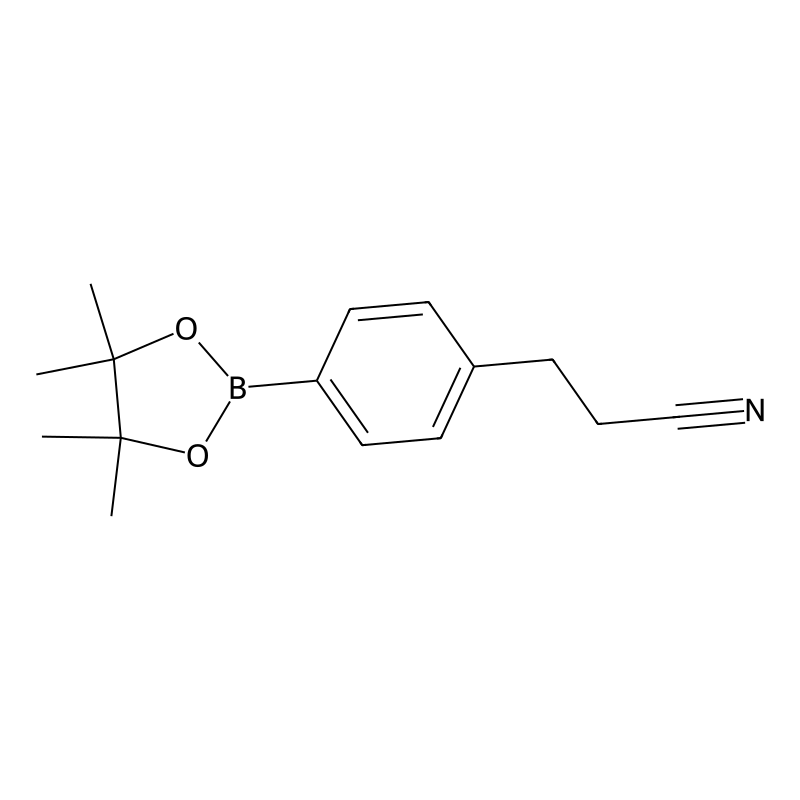

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile is an organic compound characterized by a complex structure that includes a boronic ester functional group. This compound is of significant interest in the field of organic chemistry due to its potential applications in various synthetic pathways, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura cross-coupling reaction. The presence of the tetramethyl-1,3,2-dioxaborolane moiety enhances its reactivity and provides unique properties that can be exploited in chemical synthesis and biological applications.

The compound primarily undergoes several key reactions:

- Suzuki-Miyaura Cross-Coupling Reaction: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds.

- Oxidation: The boronic ester can be oxidized to yield the corresponding phenol.

- Hydrolysis: This reaction can hydrolyze the boronic ester to produce free boronic acid.

These reactions are facilitated by specific conditions including the use of palladium catalysts and suitable bases like potassium carbonate or sodium hydroxide in solvents such as dimethylformamide or tetrahydrofuran .

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile exhibits notable biochemical properties. It plays a role in borylation reactions where it interacts with various enzymes and proteins. The boron atom in this compound can form reversible covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications that enhance their reactivity and stability. Such interactions may also influence gene expression by affecting transcription factors and regulatory proteins .

The synthesis of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile typically involves several steps:

- Starting Materials: The reaction often begins with 2-bromo-2-methylpropanenitrile.

- Reagents: Bis(pinacolato)diboron is used alongside a palladium catalyst.

- Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common bases include potassium carbonate and solvents like dimethylformamide or tetrahydrofuran are utilized.

- Heating: The mixture is heated to facilitate the coupling reaction which ultimately yields the desired product .

The compound has several applications in organic synthesis:

- Building Block in Organic Synthesis: It serves as a versatile intermediate for constructing complex organic molecules.

- Pharmaceutical Chemistry: Its unique structure allows for modifications that can lead to biologically active compounds.

- Material Science: It can be used in synthesizing conjugated polymers and other materials with electronic properties.

The unique properties imparted by the boronic ester group make it particularly valuable for developing new materials and pharmaceuticals .

Interaction studies indicate that 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile can engage in specific binding interactions with biomolecules. These interactions often involve covalent bond formation with hydroxyl and amino groups on proteins and enzymes. Such binding can alter enzyme activity and influence biochemical pathways significantly .

Here are some compounds structurally similar to 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Methylpyrazole-4-boronic acid pinacol ester | 1022092-33-6 | 0.95 |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | 0.93 |

| 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | - | 0.92 |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile | - | 0.55 |

| 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole | - | 0.91 |

These compounds share structural features but differ in their functional groups and potential applications. The presence of the tetramethyl group and dioxaborolane structure distinguishes 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile from others by enhancing its reactivity and utility in synthetic chemistry .